[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H5F4NO4. This compound is characterized by the presence of a fluoro, nitro, and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-(trifluoromethyl)phenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of [2-Fluoro-6-amino-4-(trifluoromethyl)phenyl]acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in studying various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [2-Nitro-4-(trifluoromethyl)phenyl]acetic acid
- [2-Fluoro-6-(trifluoromethyl)phenyl]acetic acid
- [2-Nitro-4-(trifluoromethyl)phenoxy]acetic acid
Uniqueness
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid is unique due to the simultaneous presence of fluoro, nitro, and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-[2-fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO4/c10-6-1-4(9(11,12)13)2-7(14(17)18)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTQAJOBUFWJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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